molecular formula C20H17N3O3S2 B2480943 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-25-4

4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2480943
CAS No.: 865546-25-4
M. Wt: 411.49
InChI Key: QEQZKDOTPOPVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of benzamide derivatives incorporating sulfamoyl moieties, akin to 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide, have been synthesized and investigated for their inhibitory activity against different human carbonic anhydrase (CA) isoforms. These compounds have demonstrated high efficacy in inhibiting CA II, VII, and IX in the low nanomolar or subnanomolar ranges, making them a class of highly effective CA inhibitors. Such inhibition is crucial for understanding and potentially treating conditions associated with dysregulated CA activity, including certain cancers and glaucoma (Abdoli et al., 2018).

Antimicrobial and Flame Retardant Applications

The synthesis of sulphonamide (Schiff base) ligands and their metal complexes has been explored for potential antimicrobial and flame retardant applications. A study focusing on the incorporation of these compounds into polyurethane varnish formulations revealed that they exhibit very good flame retardant and antimicrobial properties. Such applications are particularly relevant for developing surface coatings with enhanced safety and hygienic features (El‐Wahab et al., 2020).

Anticancer Activity

Derivatives of benzamide sulfonamides have also been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. Certain compounds have demonstrated significant growth inhibition in melanoma cell lines, indicating their potential as anticancer agents. This suggests that this compound and similar compounds could play a role in the development of new cancer therapies (Yılmaz et al., 2015).

Synthesis and Characterization of Complexes

Research has also focused on the synthesis and characterization of metal complexes involving sulfonamide derivatives, investigating their structural properties and potential applications. These studies contribute to a deeper understanding of the chemical and physical properties of sulfonamide-based compounds, opening up possibilities for their use in various fields, including catalysis and material science (Orie et al., 2021).

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-23(14-15-5-3-2-4-6-15)28(25,26)18-9-7-16(8-10-18)19(24)22-20-17(13-21)11-12-27-20/h2-12H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQZKDOTPOPVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.